molecular formula C7H7BrO B123540 4-Bromoanisole CAS No. 104-92-7

4-Bromoanisole

Cat. No.: B123540
CAS No.: 104-92-7
M. Wt: 187.03 g/mol
InChI Key: QJPJQTDYNZXKQF-UHFFFAOYSA-N
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Description

4-Bromoanisole, also known as 1-bromo-4-methoxybenzene, is an organobromine compound with the chemical formula CH₃OC₆H₄Br. It is a colorless liquid with a pleasant smell similar to that of anise seed. This compound is one of three isomers of bromoanisole, the others being 3-bromoanisole and 2-bromoanisole. This compound is a precursor to many 4-anisyl derivatives and finds applications in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoanisole can be synthesized through the bromination of anisole. One common method involves dissolving anisole and liquid bromine in 1-butyl-3-methylimidazole nitrate under an oxidizing gas atmosphere. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for over an hour .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting p-bromophenol with dimethyl sulfate. This method is efficient and yields a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagents: Magnesium in dry ether.

    Suzuki Coupling: Phenylboronic acid, palladium catalyst.

    Heck Reaction: Ethyl acrylates, room-temperature ionic liquids.

Major Products:

  • Tris(4-methoxyphenyl)phosphine
  • Ethyl 4-methoxycinnamate

Comparison with Similar Compounds

  • 3-Bromoanisole
  • 2-Bromoanisole
  • 4-Bromotoluene
  • 4-Bromobenzotrifluoride

Comparison: 4-Bromoanisole is unique due to its methoxy group at the para position, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound is more commonly used in coupling reactions and as a brominating reagent .

Properties

IUPAC Name

1-bromo-4-methoxybenzene
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InChI

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
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InChI Key

QJPJQTDYNZXKQF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=C(C=C1)Br
Source PubChem
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Molecular Formula

C7H7BrO
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DSSTOX Substance ID

DTXSID2059308
Record name Benzene, 1-bromo-4-methoxy-
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Molecular Weight

187.03 g/mol
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Physical Description

Clear light yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS]
Record name 4-Bromoanisole
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CAS No.

104-92-7
Record name 4-Bromoanisole
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Synthesis routes and methods I

Procedure details

The bromination of anisole with one equivalent of bromine is chloroform, at room temperature, is reported to give an 80% yield of monobromoanisole. Grignard, Bellet and Courtot, Ann. Chim. 4, 28 (1915). The preparation of dibromoanisole from anisole, and of tribromoanisole from dibromoanisole, in carbon tetrachloride, is also reported. Kohn and Sussman, Monatsh. Chem. 46, 575 (1925). "Several days" reaction time is reported for the preparation of several tribromophenyl alkyl ethers. Yields are not reported. Baiford and Birosel, J. Am. Chem. Soc., 51, 1776 (1929). The bromination of anisole with three equivalents of bromine yields 1.5% tribromoanisole. Similarly, the bromination of monobromoanisole with two equivalents of bromine in chloroform is reported to give only small quantities of tribromoanisole, and tribromoanisole is reported not to brominate further. D. M. Birosel, Univ. Phillipines Natural Applied Sci. Bull. 1, 145 (1931).
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80%

Synthesis routes and methods II

Procedure details

In a 500 mL round bottom flask was charged 2,4-dibromoanisole (5.0 g, 18.8 mmol) followed by 200 mL of dry tetrahydrofuran under nitrogen. The reaction mixture was then cooled to −78° C., and n-butyllithium (16.11 mL, 22.56 mmol) was added dropwise. The reaction mixture was stirred for 30 min at −78° C. The reaction mixture was then warmed to 0° C. and trimethylborate (2.57 mL, 22.56 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 30 min. 5 mL of glacial acetic acid was added followed by 10 mL of 35% wt. hydrogen peroxide in a drop wise fashion. The reaction was allowed to stir 12 h at room temperature. The reaction was quenched with 1 N HCl, extracted with ethylacetate (100×3) and the combined organic phases were dried over Na2SO4, filtered and evaporated under reduced pressure. Purification by column chromatography yielded 1 g (26%) of 3-hydroxy, 4-methoxybromobenzene (white crystals). (96:4 Hexanes:ethylacetate).
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Synthesis routes and methods III

Procedure details

25 g (0.20 mol) of dimethyl sulphate are run over the course of 45 minutes into a refluxing suspension of 34.4 g (0.20 mol) of p-bromophenol and 27.5 g (0.20 mol) of potassium carbonate in 150 ml of acetone. The reflux is maintained for a further hour, the inorganic salts are removed by filtration and the filtrate is evaporated to dryness under reduced pressure. The residue is dissolved in diethyl ether, the ether solution is washed with dilute sodium hydroxide solution and water and is dried over dry sodium sulphate, and the solvent is evaporated to give 37.2 g of a slightly yellow oil which is insoluble in water.
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25 g
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Synthesis routes and methods IV

Procedure details

Bromination using NBS has been found to be applicable for use with a wide range of aromatic starting materials or substrates, as is summarized in Table 1. For example, anisole can be brominated by use of 1 equivalent of NBS in the presence of 5 mol % of ZrCl4 at −78° C. to afford p-bromoanisole in 98% yield as sole product (Table 1, Entry 1). However, in the absence of ZrCl4 the halogenation does not proceed, even at room temperature (Table 1, Entry 1).
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98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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